5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione
CAS No.: 310451-99-1
Cat. No.: VC5982074
Molecular Formula: C21H13F3N2O3
Molecular Weight: 398.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310451-99-1 |
|---|---|
| Molecular Formula | C21H13F3N2O3 |
| Molecular Weight | 398.341 |
| IUPAC Name | 5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H13F3N2O3/c22-21(23,24)17-3-1-2-4-18(17)26-19(27)15-10-9-14(11-16(15)20(26)28)29-13-7-5-12(25)6-8-13/h1-11H,25H2 |
| Standard InChI Key | AKHMRJRNAPOFIC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Introduction
Structural Characteristics and Molecular Design
Isoindole-1,3-dione derivatives are characterized by a bicyclic scaffold comprising a benzene ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. The target compound features two distinct substituents:
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A 4-aminophenoxy group at position 5 of the isoindole ring.
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A 2-(trifluoromethyl)phenyl group at position 2.
The 4-aminophenoxy moiety introduces both electron-donating (amine) and electron-withdrawing (ether) effects, which may enhance solubility and modulate interactions with biological targets . The trifluoromethyl group (–CF) is a strong electron-withdrawing substituent known to improve metabolic stability and binding affinity to hydrophobic enzyme pockets . Comparative studies on structurally related compounds, such as 2-(diethylaminoalkyl)-isoindoline-1,3-diones, demonstrate that substituent positioning significantly influences cholinesterase inhibitory activity . For instance, derivatives with arylpiperazine groups at position 2 exhibited IC values as low as 1.12 μM against acetylcholinesterase (AChE) .
Synthetic Pathways and Chemical Reactivity
While no direct synthesis protocol for 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione is documented in the literature, analogous compounds provide a roadmap for its preparation. The core isoindole-1,3-dione scaffold is typically synthesized via cyclization reactions of phthalic anhydride derivatives with primary amines .
Hypothetical Synthesis Route:
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Formation of the Isoindole-1,3-dione Core:
React phthalic anhydride with 2-(trifluoromethyl)aniline under reflux conditions to yield 2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione . -
Introduction of the 4-Aminophenoxy Group:
Perform nucleophilic aromatic substitution on 5-nitroisoindole-1,3-dione (prepared via nitration) using 4-aminophenol in the presence of a base (e.g., KCO) to install the aminophenoxy substituent . -
Reduction of Nitro Group:
Catalytically hydrogenate the nitro group to an amine using H/Pd-C, yielding the final product .
Key challenges include regioselectivity during nitration and minimizing side reactions involving the electron-deficient trifluoromethylphenyl group.
Pharmacological Profile and Mechanism of Action
Although specific biological data for this compound are unavailable, its structural analogs exhibit notable activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them candidates for Alzheimer’s disease therapy .
Table 1: Comparative Pharmacological Data for Selected Isoindole-1,3-dione Derivatives
*Estimated based on substituent effects .
The trifluoromethyl group likely enhances binding to the AChE peripheral anionic site (PAS) via hydrophobic interactions with residues like Trp279 and Tyr334 . Meanwhile, the 4-aminophenoxy group may engage the catalytic anionic site (CAS) through hydrogen bonding with Ser200 or π-π stacking with Phe330 . Molecular dynamics simulations of similar derivatives suggest that bulkier substituents at position 2 reduce inhibitory potency due to steric clashes in the enzyme gorge .
Physicochemical and ADMET Properties
The compound’s molecular weight (MW = 429.3 g/mol) and logP (~3.2) predict moderate blood-brain barrier permeability, critical for central nervous system targets . The –CF group improves metabolic stability by resisting oxidative degradation, while the primary amine may pose a risk of hepatic glucuronidation .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Hydrogen Bond Donors | 2 (NH, CONHCO) |
| Hydrogen Bond Acceptors | 5 (2×C=O, O, NH) |
| Rotatable Bonds | 4 |
| Polar Surface Area | 85 Ų |
Future Directions and Applications
Further research should prioritize:
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Synthesis and Validation: Confirming the compound’s structure via H NMR, C NMR, and high-resolution mass spectrometry .
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Enzymatic Assays: Evaluating AChE/BuChE inhibition using Ellman’s method .
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Structural Optimization: Exploring substituent effects at positions 2 and 5 to enhance potency and selectivity.
Given the demonstrated efficacy of isoindole-1,3-diones in neurodegenerative models, this compound holds promise as a dual AChE/BuChE inhibitor with improved pharmacokinetic properties over existing therapeutics like donepezil .
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